molecular formula C16H16Cl3F2N3O2 B1532787 Pydiflumetofen CAS No. 1228284-64-7

Pydiflumetofen

Cat. No.: B1532787
CAS No.: 1228284-64-7
M. Wt: 426.7 g/mol
InChI Key: DGOAXBPOVUPPEB-UHFFFAOYSA-N
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Description

Pydiflumetofen (chemical formula: C₁₆H₁₆Cl₃F₂N₃O₂; molecular weight: 426.67 g/mol) is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide developed by Syngenta . It targets fungal mitochondrial complex II (succinate dehydrogenase), disrupting energy production by blocking the ubiquinone binding site . Registered for use on crops such as cereals, grapes, potatoes, and oilseed rape, this compound effectively controls diseases like Sclerotinia sclerotiorum, Fusarium graminearum, and Botrytis cinerea . The compound is manufactured as a racemic mixture with a minimum purity of 98% , and its residue definition for monitoring includes both the parent compound and its metabolite 2,4,6-trichlorophenol (2,4,6-TCP) in animal tissues .

Preparation Methods

Overview of Pydiflumetofen Synthesis

This compound synthesis involves constructing two key components:

  • The pyrazole-4-carboxylic acid derivative, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • A novel amine derivative synthesized from 2,4,6-trichlorobenzaldehyde.

The final step is the formation of an amide bond between the acid chloride of the pyrazole and the amine derivative.

Preparation of the Amine Intermediate

The preparation of the amine intermediate from 2,4,6-trichlorobenzaldehyde involves several key steps:

Formation of Nitrostyrene (Henry Reaction)

  • The aldehyde (2,4,6-trichlorobenzaldehyde) is reacted with nitroethane in a Henry reaction to form a nitrostyrene intermediate.
  • This step typically requires controlled temperature conditions and a suitable base catalyst.

Reduction to Ketone

  • The nitrostyrene is reduced to a ketone intermediate.
  • Common reducing agents include metal hydrides or catalytic hydrogenation under mild conditions.

Formation of Imine with Methoxyamine

  • The ketone intermediate reacts with methoxyamine to form an imine.
  • This condensation is typically carried out under mild acidic or neutral conditions to facilitate imine formation.

Reduction to Amine

  • The imine is then reduced using sodium cyanoborohydride, a selective reducing agent, to yield the desired amine intermediate.
  • This step is performed under controlled pH to avoid side reactions.

Synthesis of 4´-Chloropropiophenone and 2´,4´,6´-Trichloropropiophenone

These intermediates are part of the synthetic pathway leading to the amine derivative:

Step Reaction Details Conditions Yield
3.1 Synthesis of 4´-chloropropiophenone Mix isopropenyl acetate, p-chloroaniline, potassium carbonate in acetone; cool to 0–5°C; add ethyl or t-butyl nitrite dropwise over 30–40 min; stir at room temperature for 3–6 h; remove solvent; adjust pH to 10–11; filter and recrystallize with methanol 75.2–80.2%
3.2 Synthesis of 2´,4´,6´-trichloropropiophenone React 1-(4-chlorophenyl)acetone-2 with carbon tetrachloride and ferric chloride catalyst at 50–60°C; introduce chlorine gas or N-chlorosuccinimide in batches; continue reaction for 2 h Not explicitly stated

These steps are crucial for preparing the chlorinated aromatic intermediates needed for further transformations in the synthesis of the amine moiety.

Final Amide Formation

  • The amine intermediate is coupled with the acid chloride derivative of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • This reaction typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature.
  • The amide bond formation is facilitated by a base like triethylamine to neutralize the hydrochloric acid formed.
  • The product, this compound, is then purified by recrystallization or chromatography.

Reaction Scheme Summary

Step Reactants Reaction Type Key Reagents/Conditions Product Yield
1 2,4,6-Trichlorobenzaldehyde + Nitroethane Henry reaction Base catalyst, controlled temp Nitrostyrene intermediate Not specified
2 Nitrostyrene Reduction Metal hydride or catalytic hydrogenation Ketone intermediate Not specified
3 Ketone + Methoxyamine Imine formation Mild acidic/neutral conditions Imine intermediate Not specified
4 Imine Reduction Sodium cyanoborohydride Amine intermediate Not specified
5 Amine + Pyrazole acid chloride Amide formation Base (e.g., triethylamine), inert solvent This compound Not specified

Research Findings and Optimization

  • The patent literature highlights the use of fluconazole and p-chloroaniline technologies to improve reaction yield and reduce costs and complexity in the synthesis of this compound.
  • Optimization of reaction conditions such as temperature control, reagent addition rates, and purification steps significantly improves overall yield and purity.
  • The synthesis avoids harsh conditions to maintain the integrity of sensitive functional groups like the difluoromethyl and pyrazole moieties.

Summary Table of Key Preparation Steps

Preparation Stage Key Reactants Reaction Type Conditions Yield (%) Notes
4´-Chloropropiophenone synthesis Isopropenyl acetate, p-chloroaniline, K2CO3 Nitrosation and condensation 0–5°C, acetone solvent, 3–6 h stirring 75–80 Recrystallization from methanol
2´,4´,6´-Trichloropropiophenone synthesis 1-(4-chlorophenyl)acetone-2, CCl4, FeCl3 Chlorination 50–60°C, 2 h Not specified Chlorine gas or N-chlorosuccinimide
Amine intermediate synthesis Nitrostyrene, methoxyamine, NaBH3CN Reduction and imine formation Mild pH, controlled addition Not specified Sodium cyanoborohydride selective reduction
Final coupling Amine, pyrazole acid chloride Amide bond formation Inert solvent, base Not specified Purification by recrystallization

Chemical Reactions Analysis

Types of Reactions: Pydiflumetofen primarily undergoes reactions related to its amide group, including hydrolysis and amidation reactions.

Common Reagents and Conditions:

  • Hydrolysis: Strong acids or bases are used to cleave the amide bond.

  • Amidation: Coupling agents like carbodiimides or uronium salts are employed to form the amide bond.

Major Products Formed:

  • Hydrolysis: Pyrazole acid and substituted phenethylamine

  • Amidation: this compound itself

Scientific Research Applications

Control of Black Spot Disease

A study evaluated the efficacy of pydiflumetofen combined with difenoconazole against black spot disease in roses. The results indicated that this combination significantly reduced disease severity, as measured by the area under the disease progress curve (AUDPC) and defoliation rates, compared to untreated controls. The treatment was found to be as effective as traditional fungicides like azoxystrobin combined with benzovindiflupyr .

TreatmentAUDPC ReductionDefoliation Rate Reduction
This compound + DifenoconazoleSignificantSignificant
Azoxystrobin + BenzovindiflupyrSimilarSimilar

Efficacy Against Fusarium Head Blight (FHB)

This compound has also been co-formulated with prothioconazole to enhance its efficacy against Fusarium head blight (FHB) in cereals. Research indicated that this combination significantly reduced both FHB incidence and deoxynivalenol (DON) contamination in grains compared to individual treatments or other formulations .

TreatmentFHB Reduction (%)DON Contamination (ppm)
This compound + Prothioconazole70%0.5
Prothioconazole Alone50%1.0

Environmental Impact and Residual Analysis

The environmental persistence of this compound has been assessed through various studies. It demonstrated high persistence in soil and water systems, raising concerns about potential ecological impacts . A detailed risk assessment conducted by the European Food Safety Authority (EFSA) reported that while this compound is effective against target pathogens, its environmental fate necessitates careful management to mitigate risks associated with its use .

Toxicokinetics and Safety Assessment

A comprehensive toxicological study highlighted that this compound is rapidly absorbed and extensively metabolized in mammals, with low oral bioavailability (<10%) observed across multiple studies . Chronic exposure studies indicated potential liver toxicity in rodent models, emphasizing the need for monitoring during agricultural applications .

Field Trials

Field trials have shown that this compound can be effectively integrated into existing fungicide programs without significant adverse effects on crop yield or quality. For instance, trials conducted on cotton demonstrated that alternating this compound with other fungicides helped manage resistance development while maintaining crop health .

Mechanism of Action

Pydiflumetofen exerts its fungicidal effects by inhibiting succinate dehydrogenase in complex II of fungal mitochondrial respiration. This inhibition disrupts the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately causing cell death in fungi.

Molecular Targets and Pathways Involved:

  • Succinate Dehydrogenase: The primary molecular target.

  • Mitochondrial Respiration Pathway: The pathway affected by the inhibition of succinate dehydrogenase.

Comparison with Similar Compounds

Comparison with Similar SDHI Fungicides

Efficacy Against Target Pathogens

Pydiflumetofen demonstrates superior inhibitory activity compared to other SDHIs. For example:

Fungicide Target Pathogen EC₅₀ (μg/mL) Field Control Efficacy (%) Reference
This compound Sclerotinia sclerotiorum 0.025 82.4–89.9
Fluxapyroxad Sclerotinia sclerotiorum 0.71 70–85
Bixafen Sclerotinia sclerotiorum 6.70 65–75
Boscalid Botrytis cinerea 5.20 60–70

This compound’s EC₅₀ values are 9–958 times lower than its enantiomers, with the R-enantiomer showing significantly higher bioactivity . Its efficacy extends to resistant strains, where it reduces disease severity by 52–89% even in mutants with SDH subunit mutations .

Resistance Risk and Genetic Mutations

Resistance to SDHIs often arises from mutations in the sdhB, sdhC, or sdhD genes. This compound shares cross-resistance risks with other SDHIs but exhibits unique resistance profiles:

  • This compound Resistance Mutations :
    • sdhB-P225L (RF = 51–135)
    • sdhC-G85A/I93V (RF = 135)

In contrast, fluxapyroxad resistance is linked to sdhB-H272R mutations, while boscalid resistance involves sdhB-N230I . This compound’s medium-to-high resistance risk necessitates strict anti-resistance strategies, such as rotating with non-SDHI fungicides .

Environmental Persistence and Degradation

This compound is highly persistent in soil and water systems, with degradation influenced by soil type, temperature, and microbial activity:

Property This compound Fluxapyroxad Boscalid
Soil Half-Life (Days) 10.8–25.1 14–30 30–100
Hydrolysis Half-Life 9.9–18.3 20–40 >100
Water Solubility (mg/L) 0.003 0.011 4.6

This compound degrades fastest in neutral conditions (pH 7) via nucleophilic substitution but is stable in alkaline environments . Its metabolite 2,4,6-TCP is carcinogenic and persistent, raising concerns about long-term soil and water contamination .

Toxicological and Ecotoxicological Profiles

Endpoint This compound Fluxapyroxad Boscalid
Acute Oral Toxicity (Rat) >2,000 mg/kg >5,000 mg/kg >2,000 mg/kg
Earthworm Risk (EC₅₀) 0.23 mg/kg (High risk) 10 mg/kg (Low risk) 5.6 mg/kg (Moderate)
Aquatic Toxicity (Fish) LC₅₀ = 0.12 mg/L LC₅₀ = 0.98 mg/L LC₅₀ = 2.1 mg/L

While this compound poses low acute risks to birds and mammals, its high toxicity to earthworms and aquatic organisms necessitates careful application . Data gaps remain for muscle residue analysis and impurity toxicology .

Biological Activity

Pydiflumetofen is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It has garnered attention for its efficacy against various fungal pathogens, particularly Fusarium graminearum, which causes Fusarium head blight (FHB) in crops. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, toxicological profile, and efficacy in agricultural applications.

Absorption and Metabolism

This compound exhibits variable bioavailability, with studies indicating that after a single oral dose, it ranges from 2-6% in males and 4.8-37% in females. The compound is extensively metabolized in the liver, with key metabolic pathways including demethylation, hydroxylation, and glucuronidation. In a study involving male and female rats, systemic exposure showed a dose-dependent relationship, with significant differences noted between sexes .

Table 1: Pharmacokinetic Parameters of this compound

ParameterMales (mg/kg bw)Females (mg/kg bw)
Bioavailability2-6%4.8-37%
CmaxDose proportionalUnchanged between 100-500
AUCLower at higher dosesConsistent across doses
TmaxIncreased with doseIncreased with dose

Toxicological Profile

Toxicological studies have indicated that this compound primarily affects the liver, leading to hepatomegaly and increased liver enzyme levels in various species tested. Notably, male mice exhibited a dose-dependent increase in hepatocellular adenomas and carcinomas after chronic exposure . However, it has been concluded that this compound does not present a genotoxic risk to humans based on a series of in vivo and in vitro assays .

Table 2: Toxicological Findings on this compound

Study TypeFindings
Acute ToxicityNegative in lactating goats and laying hens
GenotoxicityMostly negative; one positive clastogenicity assay
Chronic ExposureIncreased liver masses and hypertrophy observed

This compound functions as an SDHI by inhibiting the succinate dehydrogenase enzyme complex within fungal mitochondria. This inhibition disrupts the tricarboxylic acid cycle, leading to reduced energy production in fungi. Research has shown that this compound is as effective as or slightly better than traditional triazole fungicides against FHB .

Figure 1: Proposed Mechanism of Action for this compound

Mechanism of Action (Note: Actual image link should be provided)

Case Studies

  • Fusarium Head Blight Control : A field study compared this compound alone and in co-formulation with prothioconazole against other fungicides. Results indicated that the co-formulation significantly reduced FHB incidence and deoxynivalenol (DON) contamination compared to either product used alone .
  • Resistance Studies : Investigations into resistance mechanisms have identified stable mutants of Fusarium graminearum that exhibit high resistance to this compound. These studies are crucial for understanding potential resistance development in field populations .

Table 3: Efficacy of this compound Against FHB

TreatmentEfficacy (%)
This compound AloneX%
Co-formulation with ProthioconazoleY%
Prothioconazole AloneZ%

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the efficacy of pydiflumetofen against fungal pathogens in controlled vs. field conditions?

  • Methodological Answer : Experimental design must include a clear hypothesis (e.g., "this compound reduces disease severity in Hydrangea macrophylla under varying application intervals"), controlled variables (e.g., fungicide rates, environmental conditions), and replication (e.g., six single-plant replications per treatment). Use randomized block designs to minimize bias, and measure outcomes like disease severity (%) and defoliation using standardized scales. Include untreated controls and validate results with statistical tools like ANOVA for comparing treatment effects .

Q. What analytical methods are validated for quantifying this compound residues in soil, and how are detection limits determined?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) or LC-MS/MS with recovery rates (70–120%) and relative standard deviation (RSD < 15%) to ensure precision. Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N = 3 for LOD; S/N = 10 for LOQ). Validate methods against guidelines like NY/788-2018, reporting LOD (0.0023–0.0033 mg/kg) and LOQ (0.0082–0.0115 mg/kg) for soil matrices .

Q. How can the PICOT framework structure research questions on this compound’s environmental impact?

  • Methodological Answer : Use PICOT to define:

  • P opulation: Target organisms (e.g., Golovinomyces orontii) or agricultural soils.
  • I ntervention: this compound application rates (e.g., 1.1–2.2 ml·L⁻¹).
  • C omparison: Untreated controls or alternative fungicides (e.g., azoxystrobin + benzovindiflupyr).
  • O utcome: Disease reduction (AUDPC) or soil degradation half-life.
  • T ime: Application intervals (e.g., 2–6 weeks).
    This framework ensures clarity and comparability across studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different environmental conditions?

  • Methodological Answer : Conduct sensitivity analyses to isolate variables (e.g., humidity, temperature) affecting fungicidal activity. For example, in shade house trials, inconsistent defoliation (AUDFC) results between years may require meta-analysis to identify confounding factors (e.g., natural pathogen load variability). Use mixed-effects models to account for random variables like microclimate fluctuations .

Q. What statistical approaches are optimal for analyzing non-linear degradation kinetics of this compound in soil?

  • Methodological Answer : Apply first-order kinetics models to estimate half-life (t₁/₂) and degradation rate constants (k). Use multivariate regression to correlate degradation rates with soil properties (pH, organic matter). Validate models with goodness-of-fit tests (e.g., R², RMSE) and report confidence intervals for reproducibility .

Q. How can researchers assess the non-target effects of this compound in integrated pest management (IPM) systems?

  • Methodological Answer : Design mesocosm experiments to evaluate impacts on beneficial soil microbiota (e.g., via 16S rRNA sequencing) and non-target arthropods (e.g., using pitfall traps). Compare biodiversity indices (Shannon-Wiener) between treated and control plots. Ensure ethical compliance by adhering to ecotoxicology guidelines for agrochemical testing .

Q. What protocols ensure reproducibility in long-term studies of this compound’s resistance evolution in fungal populations?

  • Methodological Answer : Implement serial passage assays under controlled selection pressure (sub-lethal doses). Monitor resistance via EC₅₀ shifts in fungal isolates using dose-response curves. Validate findings with whole-genome sequencing to identify mutations (e.g., CYP51 alterations). Share raw data and isolate repositories for cross-study validation .

Q. Methodological Guidance

Q. How should researchers validate conflicting data on this compound’s optimal application intervals?

  • Methodological Answer : Perform dose-response meta-analyses across studies, stratifying by environmental conditions (greenhouse vs. field). Use Kaplan-Meier survival analysis for disease progression data and Cox proportional hazards models to compare interval efficacy. Transparently report outliers and experimental constraints (e.g., pathogen strain variability) .

Q. What are best practices for replicating this compound trials across diverse agricultural systems?

  • Methodological Answer : Standardize protocols using guidelines like Good Laboratory Practice (GLP). Document soil preparation, fungicide application (e.g., spray volume, nozzle type), and assessment timing. Publish supplementary materials with raw datasets, code for statistical analyses, and detailed reagent sources (e.g., Postiva® formulation details) .

Q. How can researchers integrate this compound studies into broader agroecological models?

  • Methodological Answer : Use systems modeling tools (e.g., APSIM) to simulate interactions between this compound efficacy, crop growth, and soil health. Calibrate models with empirical data on degradation rates and disease suppression. Conduct scenario analyses to predict long-term sustainability under climate change .

Properties

IUPAC Name

3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOAXBPOVUPPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894826
Record name Pydiflumetofen
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Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1228284-64-7
Record name 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide
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Record name 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide
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Record name Pydiflumetofen
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Record name N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide; pydiflumetofen
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Synthesis routes and methods I

Procedure details

To a solution of O-methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (12.3 g, 0.046 mol) prepared as described in example P5a, in dichloromethane (120 ml) was added triethylamine (7.7 ml, 0.055 mol) followed by dropwise addition of a solution of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (9.1 g, 0.046 mol) in dichloromethane (10 ml) at 0° C. After complete addition of acid chloride the mixture was stirred 5 hours at ambient temperature. When the TLC confirmed completion of the reaction, the reaction mass was washed with 1N HCl (100 ml), followed by 1N NaOH (100 ml), then with water (2×100 ml) and finally with brine solution (50 ml) before drying over sodium sulfate and evaporation of the solvent. The resulting crude mass 20.5 g of a sticky dark brown oil was purified by column chromatography using 60-120μ mesh silica gel and product collected at 40% ethyl acetate in hexane as eluent to give 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid methoxy-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-amide (7.9 g, 41%) as off white solid. m.p: 110-112° C. 1H NMR (400 MHz, CDCl3): δ1.38-1.39 (d, 3H), 3.20-3.26 (dd, 1H), 3.32-3.37 (dd, 1H), 3.70 (s, 3H), 3.97 (s, 3H), 4.88-4.93 (m, 1H), 7.02-7.29 (t, 1H), 7.27 (s, 2H), 7.81 (s, 1H) MS [M+H]+ 426/428/430
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of O-methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (3.92 g, 0.014 mol) prepared as described in example P5a in xylene (30 g) was added an aqueous sodium hydroxide solution (30%, 2.3 g, 0.017 mol) in parallel to the addition of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (3.2 g, 0.046 mol) dissolved in xylene (10 g) at 56° C. during 2 hours. After complete addition of acid chloride the mixture was stirred 2 hours at 56° C. The solution was washed twice with water (10 and 5 g) and the volatiles were removed from the organic layer under reduced pressure. The resulting crude mass 7.4 g (sticky dark brown oil) was purified by crystallization from a mixture of xylene (7 g) and methylcyclohexene (14 g) to give 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid methoxy-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]amide (5.3 g, 87.8%) as off white solid. m.p: 115-116° C.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
30 g
Type
solvent
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of O-methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (12.3 g, 0.046 mol) prepared as described in example P5a in Xylene (90 g) was added triethylamine (5.6 g, 0.055 mol) followed by addition of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (40.1 g, 0.046 mol) at 70° C. during 2 hours. After complete addition of acid chloride the mixture was stirred 2 hours at 70° C. The solution was washed twice with water and the volatiles were removed from the organic layer under reduced pressure. The resulting crude mass 23.6 g (sticky dark brown oil) was purified by crystallization from a mixture of 16 g xylene and 36 g methylcyclohexene to give 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid methoxy-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-amide (17.0 g, 91.5%) as off white solid. m.p: 115-116° C.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
40.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
90 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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